molecular formula C7H10N2O2S B13249957 (3-Methylpyridin-2-yl)methanesulfonamide

(3-Methylpyridin-2-yl)methanesulfonamide

Cat. No.: B13249957
M. Wt: 186.23 g/mol
InChI Key: FYOXNISDMAORHZ-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a methanesulfonamide group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)methanesulfonamide typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Methylpyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(3-Methylpyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), leading to anti-inflammatory effects. The compound binds to the active site of these enzymes, blocking their activity and thereby reducing inflammation .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)methylmethanesulfonamide
  • N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

Comparison: (3-Methylpyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups on the pyridine ring. This structural arrangement influences its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-3-2-4-9-7(6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

FYOXNISDMAORHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)(=O)N

Origin of Product

United States

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